Cas no 2229282-88-4 (tert-butyl N-methyl-N-2-(5-methyl-1,2-oxazol-3-yl)-1-oxopropan-2-ylcarbamate)

tert-butyl N-methyl-N-2-(5-methyl-1,2-oxazol-3-yl)-1-oxopropan-2-ylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-methyl-N-2-(5-methyl-1,2-oxazol-3-yl)-1-oxopropan-2-ylcarbamate
- EN300-1872346
- tert-butyl N-methyl-N-[2-(5-methyl-1,2-oxazol-3-yl)-1-oxopropan-2-yl]carbamate
- 2229282-88-4
-
- インチ: 1S/C13H20N2O4/c1-9-7-10(14-19-9)13(5,8-16)15(6)11(17)18-12(2,3)4/h7-8H,1-6H3
- InChIKey: GWMSOYKEMACZAB-UHFFFAOYSA-N
- ほほえんだ: O(C(N(C)C(C=O)(C)C1C=C(C)ON=1)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 268.14230712g/mol
- どういたいしつりょう: 268.14230712g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 353
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
tert-butyl N-methyl-N-2-(5-methyl-1,2-oxazol-3-yl)-1-oxopropan-2-ylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1872346-0.1g |
tert-butyl N-methyl-N-[2-(5-methyl-1,2-oxazol-3-yl)-1-oxopropan-2-yl]carbamate |
2229282-88-4 | 0.1g |
$1408.0 | 2023-09-18 | ||
Enamine | EN300-1872346-0.5g |
tert-butyl N-methyl-N-[2-(5-methyl-1,2-oxazol-3-yl)-1-oxopropan-2-yl]carbamate |
2229282-88-4 | 0.5g |
$1536.0 | 2023-09-18 | ||
Enamine | EN300-1872346-2.5g |
tert-butyl N-methyl-N-[2-(5-methyl-1,2-oxazol-3-yl)-1-oxopropan-2-yl]carbamate |
2229282-88-4 | 2.5g |
$3136.0 | 2023-09-18 | ||
Enamine | EN300-1872346-5g |
tert-butyl N-methyl-N-[2-(5-methyl-1,2-oxazol-3-yl)-1-oxopropan-2-yl]carbamate |
2229282-88-4 | 5g |
$4641.0 | 2023-09-18 | ||
Enamine | EN300-1872346-1.0g |
tert-butyl N-methyl-N-[2-(5-methyl-1,2-oxazol-3-yl)-1-oxopropan-2-yl]carbamate |
2229282-88-4 | 1g |
$1599.0 | 2023-06-01 | ||
Enamine | EN300-1872346-5.0g |
tert-butyl N-methyl-N-[2-(5-methyl-1,2-oxazol-3-yl)-1-oxopropan-2-yl]carbamate |
2229282-88-4 | 5g |
$4641.0 | 2023-06-01 | ||
Enamine | EN300-1872346-0.25g |
tert-butyl N-methyl-N-[2-(5-methyl-1,2-oxazol-3-yl)-1-oxopropan-2-yl]carbamate |
2229282-88-4 | 0.25g |
$1472.0 | 2023-09-18 | ||
Enamine | EN300-1872346-0.05g |
tert-butyl N-methyl-N-[2-(5-methyl-1,2-oxazol-3-yl)-1-oxopropan-2-yl]carbamate |
2229282-88-4 | 0.05g |
$1344.0 | 2023-09-18 | ||
Enamine | EN300-1872346-10.0g |
tert-butyl N-methyl-N-[2-(5-methyl-1,2-oxazol-3-yl)-1-oxopropan-2-yl]carbamate |
2229282-88-4 | 10g |
$6882.0 | 2023-06-01 | ||
Enamine | EN300-1872346-1g |
tert-butyl N-methyl-N-[2-(5-methyl-1,2-oxazol-3-yl)-1-oxopropan-2-yl]carbamate |
2229282-88-4 | 1g |
$1599.0 | 2023-09-18 |
tert-butyl N-methyl-N-2-(5-methyl-1,2-oxazol-3-yl)-1-oxopropan-2-ylcarbamate 関連文献
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1. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
tert-butyl N-methyl-N-2-(5-methyl-1,2-oxazol-3-yl)-1-oxopropan-2-ylcarbamateに関する追加情報
tert-butyl N-methyl-N-(2-(5-methyl-1,2-oxazol-3-yl)-1-oxopropan-2-yl)carbamate
The compound tert-butyl N-methyl-N-(2-(5-methyl-1,2-oxazol-3-yl)-1-oxopropan-2-yl)carbamate, also known by its CAS number NO 884, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a tert-butyl group, a methyl group, and a 1,2 oxazole ring. The presence of these functional groups imparts distinctive chemical properties, making it an interesting subject for both academic research and industrial applications.
The synthesis of this compound involves a multi-step process that typically includes the formation of the oxazole ring followed by the introduction of the tert-butyl and methyl groups. Recent advancements in synthetic chemistry have enabled the development of more efficient and environmentally friendly methods for producing this compound. For instance, researchers have explored the use of catalytic systems to enhance reaction yields while minimizing waste generation.
The structural complexity of this compound has led to its exploration in various areas of research. One notable application is in the field of materials science, where it has been used as a precursor for the synthesis of advanced polymers and composites. The oxazole ring, in particular, has been shown to contribute to the thermal stability and mechanical properties of these materials. Additionally, studies have demonstrated that this compound can serve as a building block for the development of novel pharmaceutical agents.
In terms of biological activity, recent studies have highlighted the potential of this compound as an inhibitor of certain enzymes involved in metabolic pathways. This has sparked interest in its potential application as a drug candidate for treating metabolic disorders. Furthermore, its ability to interact with specific receptors makes it a valuable tool in pharmacological research.
The environmental impact of this compound has also been a topic of interest among researchers. Studies have shown that under certain conditions, it undergoes rapid degradation, reducing its persistence in the environment. This property is particularly important for industrial applications where environmental sustainability is a key consideration.
In conclusion, tert-butyl N-methyl-N-(2-(5-methyl-1,2 oxazol 3 yl) 1 oxopropan 2 yl) carbamate is a versatile compound with promising applications across multiple disciplines. Its unique chemical structure and functional groups make it an attractive candidate for further research and development. As advancements in synthetic methods and material science continue to evolve, this compound is expected to play an increasingly important role in both academic and industrial settings.
2229282-88-4 (tert-butyl N-methyl-N-2-(5-methyl-1,2-oxazol-3-yl)-1-oxopropan-2-ylcarbamate) 関連製品
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